(E)-N-(2,2-Diethoxyethyl)-1-phenylmethanimine
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Overview
Description
(E)-N-(2,2-Diethoxyethyl)-1-phenylmethanimine is an organic compound characterized by the presence of an imine group (C=N) attached to a phenyl ring and a diethoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2,2-Diethoxyethyl)-1-phenylmethanimine typically involves the condensation of benzaldehyde with 2,2-diethoxyethylamine under acidic or basic conditions. The reaction can be carried out in solvents such as ethanol or methanol, and the product is usually purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(2,2-Diethoxyethyl)-1-phenylmethanimine can undergo various chemical reactions, including:
Oxidation: The imine group can be oxidized to form the corresponding oxime or nitrile.
Reduction: The imine can be reduced to form the corresponding amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(E)-N-(2,2-Diethoxyethyl)-1-phenylmethanimine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-N-(2,2-Diethoxyethyl)-1-phenylmethanimine involves its interaction with molecular targets such as enzymes or receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, affecting their function. This interaction can modulate biological pathways and lead to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
N-Benzylideneaniline: Similar structure but lacks the diethoxyethyl group.
N-(2,2-Dimethoxyethyl)-1-phenylmethanimine: Similar structure with methoxy groups instead of ethoxy groups.
Uniqueness
(E)-N-(2,2-Diethoxyethyl)-1-phenylmethanimine is unique due to the presence of the diethoxyethyl group, which can influence its reactivity and interaction with biological targets. This structural feature may enhance its solubility and stability compared to similar compounds.
Properties
CAS No. |
61190-02-1 |
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Molecular Formula |
C13H19NO2 |
Molecular Weight |
221.29 g/mol |
IUPAC Name |
N-(2,2-diethoxyethyl)-1-phenylmethanimine |
InChI |
InChI=1S/C13H19NO2/c1-3-15-13(16-4-2)11-14-10-12-8-6-5-7-9-12/h5-10,13H,3-4,11H2,1-2H3 |
InChI Key |
XZFZZXUTCYVAJI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CN=CC1=CC=CC=C1)OCC |
Origin of Product |
United States |
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